molecular formula C23H22N2O8S B2817154 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate CAS No. 1203162-86-0

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2817154
CAS No.: 1203162-86-0
M. Wt: 486.5
InChI Key: AFDVWCZYLFFATE-UHFFFAOYSA-N
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Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[dioxin] moiety, an isoxazole ring, and a morpholinosulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Dihydrobenzo[dioxin] Moiety: This step may involve the reaction of a suitable precursor with a dioxin derivative under specific conditions.

    Attachment of the Morpholinosulfonyl Group: This can be done through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate: shares similarities with other compounds containing isoxazole rings, dihydrobenzo[dioxin] moieties, or morpholinosulfonyl groups.

    Examples: Compounds like this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O8S/c26-23(16-1-4-19(5-2-16)34(27,28)25-7-9-29-10-8-25)32-15-18-14-21(33-24-18)17-3-6-20-22(13-17)31-12-11-30-20/h1-6,13-14H,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVWCZYLFFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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